3-Morpholin-4-Yl-Propionic Acid Hydrochloride
Overview
Description
3-Morpholin-4-Yl-Propionic Acid Hydrochloride is a heterocyclic compound that belongs to the morpholine family. It is a white crystalline powder that is soluble in water and has a molecular weight of 195.64 g/mol . This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Morpholin-4-Yl-Propionic Acid Hydrochloride involves the Michael addition of morpholine to α-bromoacrylic acid esters. This reaction is typically carried out in a one-pot synthesis, where α-bromoacrylic acid esters are first prepared and then converted into α-bromo-substituted β-amino acid esters via Michael addition with secondary cyclic amines, such as morpholine .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those described above. The process may include additional purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Morpholin-4-Yl-Propionic Acid Hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be modified by introducing different substituents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. Reaction conditions typically involve the use of solvents such as acetone, chloroform, or dichloromethane, and may require specific temperatures and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted morpholine derivatives and β-amino acid esters .
Scientific Research Applications
3-Morpholin-4-Yl-Propionic Acid Hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Morpholin-4-Yl-Propionic Acid Hydrochloride involves its ability to form hydrogen bonds with other molecules, which can stabilize its axial orientation. This property makes it a valuable component in the synthesis of biologically active compounds. The compound can interact with various molecular targets and pathways, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
Morpholin-4-Yl-Acetic Acid: Another compound in the morpholine family, used in similar applications.
2-Bromo-3-(Morpholin-4-Yl)Propionic Acid Esters: These esters are used as intermediates in the synthesis of 3-Morpholin-4-Yl-Propionic Acid Hydrochloride.
Uniqueness
This compound is unique due to its ability to form stable hydrogen bonds and its specific axial orientation. These properties make it particularly useful in the synthesis of biologically active compounds and in various industrial applications .
Properties
IUPAC Name |
3-morpholin-4-ylpropanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c9-7(10)1-2-8-3-5-11-6-4-8;/h1-6H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAHMPKUDAJSKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375038 | |
Record name | 3-(Morpholin-4-yl)propanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6319-95-5 | |
Record name | 6319-95-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32028 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Morpholin-4-yl)propanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(morpholin-4-yl)propanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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